[3-(Methylsulfanyl)phenyl]urea
Overview
Description
[3-(Methylsulfanyl)phenyl]urea is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.24. The purity is usually 95%.
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Scientific Research Applications
Ion-pair Binding and Metal Coordination
One of the significant applications of urea]-based ligands is in the field of ion-pair binding and metal coordination. For instance, a study reported the synthesis of a ligand capable of binding metal ions via its sulfur donor, demonstrating its potential in simultaneous coordination and hydrogen bonding interactions. This was particularly evident in the coordination modes with silver ions, showcasing its application in forming intricate coordination complexes (Qureshi et al., 2009).
Nonlinear Optical Properties
Another research avenue involves the investigation of nonlinear optical properties. A study examined the structural and nonlinear optical properties of a derivative of urea], revealing significant insights into its potential applications in nonlinear optics (NLO). The study found that modifications to the compound could enhance its molecular properties, such as polarizabilities and hyperpolarizabilities, suggesting its suitability for NLO applications (Oyeneyin et al., 2018).
Hydrogel Formation and Self-Healing Materials
The compound's derivatives have also been explored for their potential in forming hydrogels and self-healing materials. For example, a study focused on the gelation properties of a urea derivative in different acidic environments, highlighting the influence of anions on the gel's physical properties. This research opens up possibilities for using such compounds in the development of tunable hydrogels for various applications (Lloyd & Steed, 2011).
Agricultural Applications
Furthermore, the compound's derivatives have been evaluated for their efficacy in agricultural settings. A study examining the effects of soil pH and water content on the dissipation of a sulfonylurea herbicide highlighted the relevance of such compounds in understanding herbicide fate in agricultural soils (Hultgren et al., 2002).
Biological Activity and Anticancer Agents
Lastly, the synthesis and biological evaluation of urea derivatives have indicated their potential as anticancer agents. A study designed and synthesized 1,3-diarylurea derivatives with significant antiproliferative effects against cancer cell lines, demonstrating the compound's utility in medicinal chemistry (Feng et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3-methylsulfanylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-12-7-4-2-3-6(5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMWTHYDRMILTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879147 | |
Record name | 3-(METHYLTHIO)PHENYLUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727793 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
85879-21-6 | |
Record name | 3-(Methylthio)phenylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085879216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(METHYLTHIO)PHENYLUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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